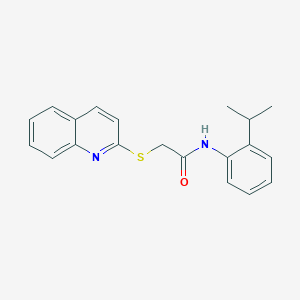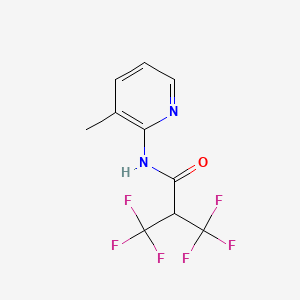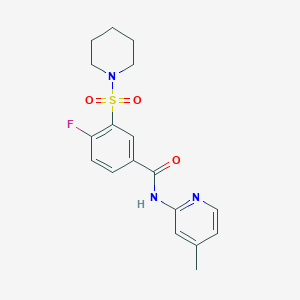
N-(2-isopropylphenyl)-2-(2-quinolinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that include quinoline derivatives, which are known for their diverse biological activities and applications in pharmaceutical chemistry. The synthesis and analysis of such compounds are critical for understanding their potential applications and properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions, such as the Passerini three-component reaction, which allows for the efficient combination of multiple reactants to form complex molecules at room temperature with high yields (Taran et al., 2014).
Molecular Structure Analysis
Molecular docking and structural elucidation techniques, including X-ray crystallography, have been utilized to determine the crystal structure and orientation of similar molecules. This provides insights into their interaction potential with biological targets, influencing their therapeutic applications (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical modifications and reactions of quinoline derivatives can yield compounds with significant biological activities. For example, anilidoquinoline derivatives have shown therapeutic efficacy in treating viral infections through their antiviral and antiapoptotic effects (Ghosh et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application and formulation of these compounds. Such properties are often determined through experimental studies involving recrystallization and spectroscopic techniques (Karmakar et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of these compounds. Studies on similar compounds have shown a range of activities, from antibacterial and antifungal to anticancer properties, highlighting the diverse chemical behavior and utility of quinoline derivatives (Pissinate et al., 2016).
Propiedades
IUPAC Name |
N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14(2)16-8-4-6-10-18(16)21-19(23)13-24-20-12-11-15-7-3-5-9-17(15)22-20/h3-12,14H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGPEHLYISZDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5133900.png)
![methyl 3-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5133904.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[(3S)-2-oxo-3-azepanyl]acetamide](/img/structure/B5133908.png)
acetate](/img/structure/B5133911.png)

![N-[2-(2,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5133927.png)
![N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5133935.png)
![N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5133946.png)
![N-isopropyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5133962.png)

![2-amino-4'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5133969.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5133975.png)

![4-[(4-cyanophenoxy)methyl]benzoic acid](/img/structure/B5133996.png)